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Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS1938909, a potent and cell-permeable

inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). This document details

its mechanism of action, provides sources for procurement, summarizes key quantitative data,

and offers detailed experimental protocols for its use in cell-based assays.

Introduction to AS1938909
AS1938909 is a thiophenecarboxamide compound that acts as a competitive and reversible

inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that plays a crucial role in the

phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol-

3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting

SHIP2, AS1938909 effectively increases the intracellular levels of PIP3, leading to the

activation of downstream signaling cascades, most notably the Akt pathway. This activation has

been shown to enhance glucose metabolism, including glucose uptake and the expression of

glucose transporters.[1]

Purchasing AS1938909 for Research
AS1938909 is available from several reputable suppliers of biochemicals and research

reagents. Researchers can procure this compound from the following vendors:
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Merck Millipore (formerly Calbiochem): Often cited in research literature, Merck offers

AS1938909 with detailed technical specifications.

Sigma-Aldrich: A major supplier of research chemicals, Sigma-Aldrich provides AS1938909
with comprehensive safety and handling information.

Echelon Biosciences: Specializing in lipid signaling, Echelon Biosciences offers AS1938909
and related research tools.

When purchasing, it is crucial to request a certificate of analysis (CoA) to ensure the purity and

identity of the compound.

Quantitative Data Summary
The following tables summarize the key in vitro efficacy and selectivity data for AS1938909.

Table 1: Inhibitory Activity of AS1938909

Target Species Assay Value Reference

SHIP2 Human Ki 0.44 µM [1]

SHIP2 Murine IC50 0.18 µM [1]

SHIP2 Human IC50 0.57 µM [1]

Table 2: Selectivity Profile of AS1938909

Target Species IC50 (µM) Reference

SHIP1 Human 21 [1]

PTEN Human >50 [1]

Synaptojanin Human >50 [1]

Myotubularin Human >50 [1]

Signaling Pathway and Mechanism of Action
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AS1938909 exerts its effects by directly inhibiting the enzymatic activity of SHIP2. This leads to

an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates Akt via

phosphorylation at Ser473 and Thr308. Activated Akt then phosphorylates a multitude of

downstream targets, leading to increased glucose uptake, primarily through the enhanced

expression of Glucose Transporter 1 (GLUT1).[1]
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AS1938909 inhibits SHIP2, increasing PIP3 levels and activating the Akt signaling pathway.

Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of

AS1938909.

Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 in L6 myotubes

treated with AS1938909.
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1. Seed L6 myoblasts and
differentiate into myotubes

2. Serum starve myotubes

3. Treat with AS1938909
(e.g., 0.1 - 10 µM) and/or Insulin

4. Lyse cells and collect protein

5. Determine protein concentration
(e.g., BCA assay)

6. SDS-PAGE and transfer to
PVDF membrane

7. Block membrane and incubate
with primary antibodies

(anti-p-Akt Ser473, anti-total Akt)

8. Incubate with HRP-conjugated
secondary antibody

9. Detect with ECL substrate and
image chemiluminescence

10. Quantify band intensities and
normalize p-Akt to total Akt

Click to download full resolution via product page

Workflow for Western blot analysis of Akt phosphorylation.
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Materials:

L6 myoblasts

DMEM with 10% FBS and 2% FBS

AS1938909 (dissolved in DMSO)

Insulin

PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% BSA or non-fat milk in TBST)

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt

Secondary antibody: HRP-conjugated anti-rabbit IgG

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Differentiation:

Culture L6 myoblasts in DMEM with 10% FBS.

For differentiation, seed cells to confluency and then switch to DMEM with 2% FBS for 4-6

days.
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Cell Treatment:

Serum starve differentiated L6 myotubes for 4-6 hours in serum-free DMEM.

Pre-treat cells with desired concentrations of AS1938909 (or DMSO vehicle control) for 30

minutes.

Stimulate with insulin (e.g., 100 nM) for 15 minutes.

Protein Extraction:

Wash cells twice with ice-cold PBS.

Lyse cells in ice-cold RIPA buffer.

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein.

Western Blotting:

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL substrate and a chemiluminescence imager.

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Glucose Uptake Assay
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This protocol measures the uptake of 2-deoxy-D-[³H]glucose in L6 myotubes.

1. Differentiate L6 myoblasts
in 24-well plates

2. Serum starve myotubes

3. Treat with AS1938909
(e.g., 0.1 - 10 µM) and/or Insulin

4. Incubate with
2-deoxy-D-[³H]glucose

5. Wash cells with ice-cold
PBS to stop uptake

6. Lyse cells with NaOH

7. Transfer lysate to scintillation vials

8. Measure radioactivity using a
scintillation counter

9. Normalize glucose uptake to
protein concentration

Click to download full resolution via product page
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Workflow for 2-deoxy-D-[³H]glucose uptake assay.

Materials:

Differentiated L6 myotubes in 24-well plates

Krebs-Ringer-HEPES (KRH) buffer

AS1938909

Insulin

2-deoxy-D-[³H]glucose

0.5 M NaOH

Scintillation fluid and vials

Scintillation counter

Procedure:

Cell Preparation:

Differentiate L6 myoblasts in 24-well plates.

Serum starve the myotubes for 4-6 hours.

Wash the cells twice with KRH buffer.

Cell Treatment:

Incubate cells with AS1938909 or vehicle in KRH buffer for 30 minutes at 37°C.

Add insulin (or buffer for basal uptake) and incubate for 20 minutes.

Glucose Uptake:

Add 2-deoxy-D-[³H]glucose (final concentration ~0.5 µCi/mL) and incubate for 10 minutes.
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Stop the uptake by washing the cells three times with ice-cold PBS.

Measurement:

Lyse the cells in 0.5 M NaOH.

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

Determine the protein concentration of parallel wells for normalization.

GLUT1 mRNA Expression Analysis by qRT-PCR
This protocol details the measurement of GLUT1 mRNA levels in response to AS1938909
treatment.[1]

1. Treat differentiated L6 myotubes
with AS1938909 for 48 hours

2. Isolate total RNA

3. Synthesize cDNA via
reverse transcription

4. Perform quantitative PCR (qPCR)
with primers for GLUT1 and a

housekeeping gene (e.g., GAPDH)

5. Analyze data using the
ΔΔCt method to determine

relative GLUT1 mRNA expression

Click to download full resolution via product page
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Workflow for qRT-PCR analysis of GLUT1 mRNA expression.

Materials:

Differentiated L6 myotubes

AS1938909

RNA isolation kit

cDNA synthesis kit

qPCR master mix

Primers for GLUT1 and a housekeeping gene (e.g., GAPDH)

qPCR instrument

Procedure:

Cell Treatment:

Treat differentiated L6 myotubes with AS1938909 (e.g., 1 µM) or vehicle for 48 hours.

RNA Isolation and cDNA Synthesis:

Isolate total RNA from the cells using a commercial kit.

Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

qPCR:

Perform qPCR using a suitable master mix and primers for GLUT1 and a housekeeping

gene.

Run the PCR reaction in a real-time PCR system.

Data Analysis:
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Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to

the housekeeping gene.

Conclusion
AS1938909 is a valuable research tool for investigating the role of SHIP2 in cellular signaling,

particularly in the context of insulin signaling and glucose metabolism. Its high potency and

selectivity make it a suitable probe for elucidating the downstream consequences of SHIP2

inhibition. The protocols provided in this guide offer a starting point for researchers to explore

the effects of AS1938909 in their specific experimental systems. As with any pharmacological

inhibitor, it is essential to include appropriate controls and perform dose-response experiments

to ensure the specificity of the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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